
trans-(3-Boc-amino)-4-fluoropyrrolidine
Descripción general
Descripción
“trans-(3-Boc-amino)-4-fluoropyrrolidine” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets, and they are particularly relevant when amino functions are involved . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of compounds involving Boc protection often involves the conversion of an amino function to tert-butyl carbamate . A review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has also been described .Chemical Reactions Analysis
Boc-protected amines can be deprotected by mild acidolysis . In the context of peptide synthesis, Boc-derivatives complement benzyl carbamates (Cbz-compounds), which can be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Optically Pure N-Boc-Protected Fluoroprolines for Probing Amino Acyl-Proline Peptide Bonds : Trans-(3-Boc-amino)-4-fluoropyrrolidine derivatives are synthesized for probing the cis/trans isomerization of the amino acyl-proline peptide bond. The synthesis of optically pure fluoroprolines like N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines has been achieved (Demange et al., 2001).
As Building Blocks for Fluorinated Pharmaceuticals : 3-Aminomethyl-3-fluoropyrrolidines, including this compound derivatives, are synthesized as bifunctional building blocks for fluorinated pharmaceutical compounds. This synthesis involves regioselective bromofluorination as a key step (Verniest et al., 2010).
Peptide Synthesis Applications : The use of this compound derivatives in peptide synthesis is evident from studies involving the synthesis of Boc- cis-4-fluoro-L-proline and 4-difluoro-L-proline. These compounds are applicable in classical peptide synthesis, derived from trans-4-hydroxy-L-proline (Demange et al., 1998).
Synthons for Medicinal Chemistry : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which can be derived from this compound, are synthesized as useful synthons in medicinal chemistry, especially for dipeptidyl peptidase IV inhibitors. These synthons are generated using a stereospecific double fluorination process (Singh & Umemoto, 2011).
Medicinal Chemistry and Drug Design
- Metabolic Activation in Drug Design : Studies on the metabolic activation of fluoropyrrolidine derivatives, like this compound, are significant in understanding their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. These studies explore the bioactivation pathways, which are crucial for designing safer and more effective drugs (Xu et al., 2004).
Propiedades
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177914 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213388-72-8 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



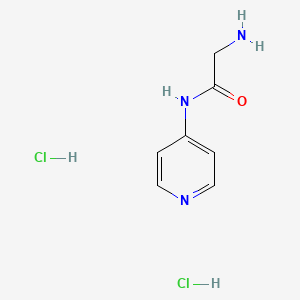
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)
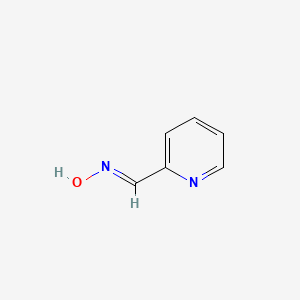

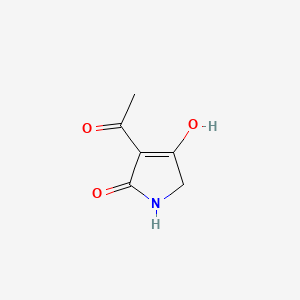
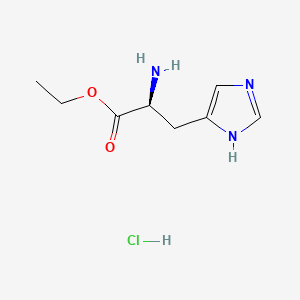

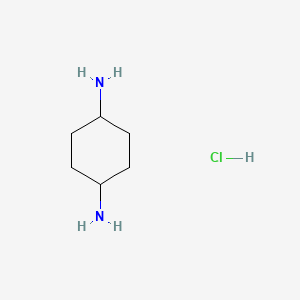

![Benzo[b]thiophene-5-ol, 4-bromo-](/img/structure/B3421260.png)
![1-Propanol, 3-[(5-bromo-2-pyridinyl)oxy]-](/img/structure/B3421277.png)


